N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide, commonly referred to as CBX-8, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBX-8 belongs to the family of benzamide compounds and is synthesized through a specific method.
Scientific Research Applications
Antimicrobial Properties
Synthesis and Antimicrobial Screening of Thiazolidin-4-one Derivatives
- A series of compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide were synthesized and tested for antimicrobial activity.
- These compounds showed significant in vitro activity against various bacterial strains (Gram-positive and Gram-negative) and fungi (Desai, Rajpara, & Joshi, 2013).
Synthesis and Biological Activity of N-Substituted Thiazolidin Derivatives
- Another study synthesized derivatives with structures similar to the subject compound and evaluated their antibacterial and antifungal activities.
- Preliminary results indicated promising antibacterial activities for some of these synthesized compounds, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).
Antiviral Activities
- Evaluation of 5-Chlorobenzotriazole Derivatives for Antiviral Activity
- A related study on 5-chlorobenzotriazole derivatives, which share some structural similarities, revealed antiviral activity against a variety of RNA and DNA viruses.
- These findings suggest the potential of such compounds, including N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide, in antiviral drug development (Ibba et al., 2018).
Additional Research Insights
- Ribonucleotide Reductase Inhibition and DNA Repair Inhibition
- COH29, a compound structurally related to the one , was found to inhibit human ribonucleotide reductase, a key enzyme in DNA replication and repair. This suggests potential applications in cancer therapy (Chen et al., 2015).
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13(2)26-16-7-4-14(5-8-16)19(23)21-15-6-9-17(20)18(12-15)22-10-3-11-27(22,24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJQWIIEIYCFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide |
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